Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate
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Overview
Description
The compound “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” is a derivative of the benzo[d][1,3]dioxol-5-yl group . Compounds with the benzo[d][1,3]dioxol-5-yl group have been studied for their antibacterial potential . They have shown high antibacterial activity against different Gram +ve and Gram -ve bacteria .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and its structure analyzed through methods such as single crystal X-ray diffraction, IR, 1H, and 13C NMR spectroscopy. It exhibits unique features like intramolecular hydrogen bonding and specific crystal structure properties (Marjani, 2013).
Medical Research: Pulmonary Hypertension
- Derivatives of the compound have been investigated for their role in reversing hypoxic pulmonary vasoconstriction in newborn lambs, suggesting potential therapeutic applications in pulmonary hypertension (Coe et al., 2002).
Pharmaceutical Synthesis
- Ethyl derivatives of this compound have been used in the asymmetric synthesis of intermediates for HMG-CoA reductase inhibitors, indicating their importance in cholesterol-lowering drug production (Zhou et al., 2011).
Marine Biology Research
- The compound has been isolated from marine organisms like Nigrospora sphaerica, contributing to the study of natural products and their potential applications (Zhang et al., 2009).
Agricultural Research: Insect Control
- Ethyl derivatives of this compound have shown anti-juvenile hormone activity in insects, suggesting potential applications in pest control (Fujita et al., 2005).
HIV Research
- Some derivatives have shown potential as HIV-1 NNRTIs, exhibiting significant inhibitory activity against the virus, marking an important area of research in HIV treatment (Li et al., 2020).
Future Directions
The future directions for the study of “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” could include a detailed study of its synthesis, characterization, and evaluation of its potential biological activities. Further mechanistic studies could reveal its exact mechanism of action. These studies could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .
properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-17-14(16)5-3-4-11(15)10-6-7-12-13(8-10)19-9-18-12/h6-8H,2-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXBKGJVMFMFGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270226 |
Source
|
Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate | |
CAS RN |
951889-28-4 |
Source
|
Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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